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molecular formula C15H12N2O B8283058 4-(Aminophenoxy)quinoline

4-(Aminophenoxy)quinoline

Cat. No. B8283058
M. Wt: 236.27 g/mol
InChI Key: PCSIZCXZPLZZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06797823B1

Procedure details

Next, 4-chloroquinoline derivative or a corresponding quinazoline derivative is allowed to act on nitrophenol in the presence of a suitable solvent or in the absence of a solvent to synthesize a 4-(nitrophenoxy)quinoline derivative or a corresponding quinazoline derivative which is then stirred in a suitable solvent, for example, N,N-dimethylformamide, in the presence of a catalyst, for example, palladium hydroxide-carbon or palladium-carbon, in a hydrogen atmosphere to give a 4-(aminophenoxy)quinoline derivative or a corresponding quinazoline derivative. Alternatively, a 4-chloroquinoline derivative or a corresponding quinazoline derivative may be allowed to act on aminophenol in the presence of a base, for example, sodium hydride, to give a 4-(aminophenoxy)quinoline derivative or a corresponding quinazoline derivative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium hydroxide carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
ClC1C2C(=CC=CC=2)N=CC=1.N1C2C(=CC=CC=2)C=NC=1.[N+:22]([C:25]1[CH:41]=[CH:40][CH:39]=[CH:38][C:26]=1[O:27][C:28]1[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[N:31]=[CH:30][CH:29]=1)([O-])=O.[H][H]>[OH-].[Pd+2].[OH-].[C].[C].[Pd].CN(C)C=O>[NH2:22][C:25]1[CH:41]=[CH:40][CH:39]=[CH:38][C:26]=1[O:27][C:28]1[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[N:31]=[CH:30][CH:29]=1 |f:4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OC2=CC=NC3=CC=CC=C23)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
palladium hydroxide carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]
Step Seven
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(OC2=CC=NC3=CC=CC=C23)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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